molecular formula C17H19N3O2S B2666757 N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021135-92-1

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2666757
CAS No.: 1021135-92-1
M. Wt: 329.42
InChI Key: JNFMEMJPRPSLGP-UHFFFAOYSA-N
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Description

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a propionamide group and a thioether linkage to a 2,4-dimethylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the thioether linkage and the propionamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Preparation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.

    Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a 2,4-dimethylphenyl thioester under controlled conditions.

    Formation of Propionamide Group: The final step involves the acylation of the pyridazine-thioether intermediate with propionyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propionamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Substituted amides or other derivatives depending on the nucleophile used

Scientific Research Applications

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound’s thioether and propionamide groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can lead to alterations in cellular processes, such as cell cycle progression and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can be compared with other similar compounds, such as:

  • N-(2,4-dimethylphenyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
  • N-(2,4-dimethylphenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and biological activities

Properties

IUPAC Name

N-[6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-4-16(22)18-15-7-8-17(20-19-15)23-10-14(21)13-6-5-11(2)9-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFMEMJPRPSLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)C2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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